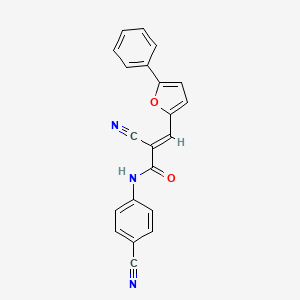![molecular formula C32H19Cl4F5N6O3 B5509948 1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5509948.png)
1-{2-[7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of complex organic molecules like the one often involves multiple steps, including the formation of intermediate compounds, and the use of specific reagents and catalysts to promote the desired reactions. For instance, the synthesis of similar compounds, such as chloro-derivatives of indazolo[2,3-a][3,1]benzoxazin-5-one and indazolo-[2,1-a]indazole-6,12-dione, involves the treatment of specific dicarboxylic acids with phosphorus pentachloride in reactions that yield multiple products through processes like the Freundler reaction (Lindsey, 1972).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple rings, heteroatoms, and substituents, contributing to its complexity. X-ray diffraction techniques are commonly employed to determine the precise structure, including the configuration of atoms and the geometry of the molecule. Studies on similar molecules, such as 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and its derivatives, have been characterized using X-ray diffraction along with IR, 1H NMR, and 13C NMR techniques to elucidate their structural features (Şahin et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by the functional groups and the molecular structure. For example, ene reactions of arylmethylenedihydropyrazoles with 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione demonstrate how specific functional groups participate in reactions to yield monoene and polyaddition products (Klimova et al., 2002). These reactions highlight the potential for diverse chemical transformations involving the compound .
Physical Properties Analysis
The physical properties of such complex molecules, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. Crystallography studies, such as those conducted on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines, provide insights into the solid-state structures and the importance of specific molecular interactions (De Souza et al., 2015).
科学的研究の応用
Antifungal and Antimicrobial Properties
Compounds belonging to the 1,2,4-triazole class have been synthesized and characterized for their potential antifungal properties. The physicochemical properties such as solubility in various solvents and thermodynamic parameters of solubility and transfer processes suggest their potential application in biological systems, indicating a preference for lipophilic delivery pathways (Volkova, Levshin, & Perlovich, 2020). Additionally, compounds with fused 1,2,4-triazine derivatives have been synthesized and screened for their antimicrobial and antitumor activity, showcasing the versatility of these molecules in therapeutic applications (Abd El-Moneim et al., 2015).
Physicochemical Studies
Research on chloro-derivatives of indazoles and triazoles has contributed to understanding the chemical behavior and spectroscopic examination of these compounds, providing foundational knowledge for further applications in drug design and material science (Lindsey, 1972; Collins, Hughes, & Johnson, 1999).
Corrosion Inhibition
The triazole derivatives have also been investigated for their potential inhibitory activity against the acidic corrosion of steels. Studies involving the synthesis of 1,2,3-triazole derivatives of uracil and thymine and their corrosion inhibiting properties highlight the application of these compounds in protecting metals in industrial applications (Negrón-Silva et al., 2013).
Material Science and Photoluminescence
Further, triazole and indazole derivatives are being explored in material science, particularly in the development of high quantum efficiency luminescent materials. Such compounds are synthesized and characterized for their photoluminescence properties, indicating potential applications in optoelectronic devices and sensors (Bhat & Iftikhar, 2019).
特性
IUPAC Name |
3-[2-[(7E)-3-(2,4-dichlorophenyl)-7-[(2,4-dichlorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,4,5,6-pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H19Cl4F5N6O3/c33-14-5-4-12(18(35)9-14)8-13-2-1-3-17-26(13)43-47(28(17)16-7-6-15(34)10-19(16)36)20(48)11-45-30-27(42-44-45)31(49)46(32(30)50)29-24(40)22(38)21(37)23(39)25(29)41/h4-10,17,27-28,30H,1-3,11H2/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONBIUFIQJMASZ-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(N(N=C2C(=CC3=C(C=C(C=C3)Cl)Cl)C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(N(N=C2/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1)C(=O)CN4C5C(C(=O)N(C5=O)C6=C(C(=C(C(=C6F)F)F)F)F)N=N4)C7=C(C=C(C=C7)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H19Cl4F5N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
772.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-[(7E)-7-(2,4-dichlorobenzylidene)-3-(2,4-dichlorophenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(pentafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-1,3-benzodioxol-5-yl-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5509870.png)
![methyl [2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5509872.png)
![N-[4-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)phenyl]acetamide](/img/structure/B5509877.png)



![5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509907.png)
![N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-4-(4-morpholinyl)benzamide](/img/structure/B5509915.png)

![6-{[4-(1,3-thiazol-2-yl)-1-piperazinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5509923.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-(3-morpholinylacetyl)-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5509936.png)
![N'-(3-bromobenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5509954.png)
![3-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5509960.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B5509962.png)